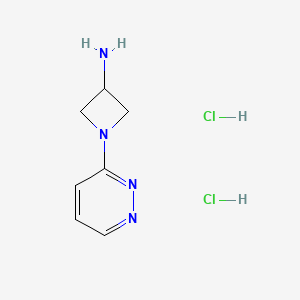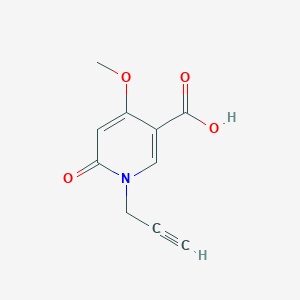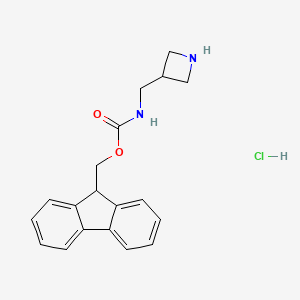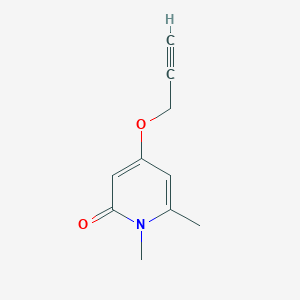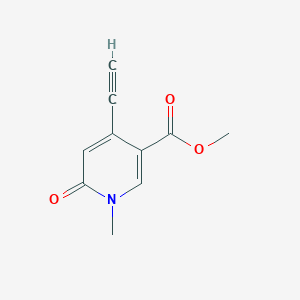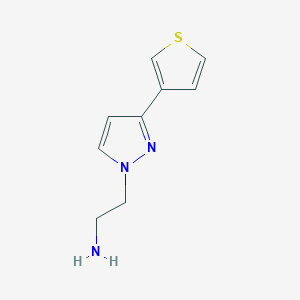
Methyl 3-bromo-5-isopropylbenzoate
Vue d'ensemble
Description
“Methyl 3-bromo-5-isopropylbenzoate” is an organic compound with the CAS Number: 1824056-61-2 . It has a molecular weight of 257.13 and is a member of the benzoate ester family.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 257.124 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 296.0±28.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Precursors for Heterocycles Research has explored the bromination of methyl groups in compounds similar to Methyl 3-bromo-5-isopropylbenzoate, serving as precursors for the synthesis of isoxazole-fused heterocycles. These studies involve detailed investigations into the bromination process and subsequent utilization of the products for synthesizing isoxazole-fused heterocycles, indicating the chemical's utility in creating complex organic structures (Roy et al., 2004).
Biomedical Applications Another study focused on the electrochemically induced transformation of compounds to yield novel structures with potential biomedical applications. This research highlights the ability to create compounds from precursors like this compound that might regulate inflammatory diseases, underscoring the significance of such chemical reactions in developing therapeutic agents (Ryzhkova et al., 2020).
Photophysical Performance and Material Synthesis Research into the synthesis and characterization of heteroleptic mononuclear cyclometalated complexes involving bromo-containing species outlines the potential of compounds derived from this compound in material science. These compounds' emission properties and reactivity towards electrophiles offer insights into their use in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Antitubercular and Antimicrobial Activities Derivatives of similar bromo-substituted compounds have been synthesized and tested for antitubercular and antimicrobial activities, demonstrating the broader pharmacological potentials of such molecules. This suggests that this compound could serve as a starting point for developing new therapeutic agents with specific antimicrobial properties (Popat et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-bromo-5-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLRAJZRPPGMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



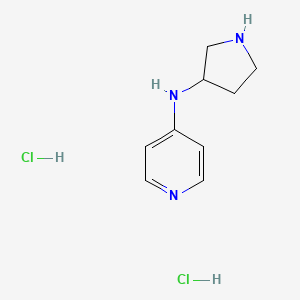
![N-(pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472836.png)
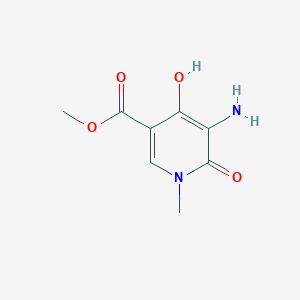
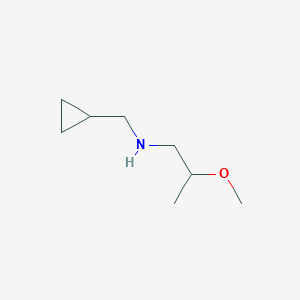
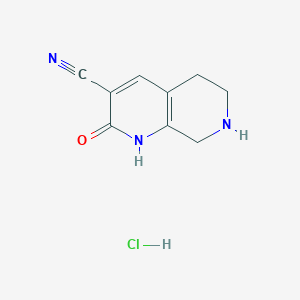
![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472846.png)
![N-(pyridazin-3-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472848.png)

